2-(Thiomorpholine-4-carbonyl)aniline
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Overview
Description
2-(Thiomorpholine-4-carbonyl)aniline is an organic compound with the molecular formula C11H14N2OS It features a thiomorpholine ring attached to a phenyl group via a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)aniline typically involves the reaction of thiomorpholine with aniline derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the thiomorpholine and the aniline moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(Thiomorpholine-4-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The carbonyl group may also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine-4-carbonyl aniline share structural similarities but differ in the presence of the sulfur atom in thiomorpholine.
Thiomorpholine derivatives: Other thiomorpholine-based compounds may have different substituents on the aromatic ring or variations in the carbonyl linkage.
Uniqueness
2-(Thiomorpholine-4-carbonyl)aniline is unique due to the combination of the thiomorpholine ring and the aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(2-aminophenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVONXCOUFYWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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